1-(3-Bromo-5-methylphenyl)propan-2-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(3-bromo-5-methylphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-7-3-9(5-8(2)12)6-10(11)4-7/h3-4,6H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRRFVOOPOQIQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Precision Analytics in Small Molecule Characterization: The Case of 1-(3-Bromo-5-methylphenyl)propan-2-one
Executive Summary
In the synthesis and characterization of halogenated organic intermediates, the distinction between Average Molecular Weight (MW) and Exact Mass is not merely semantic—it is the difference between stoichiometric accuracy and analytical validation.
This guide provides a rigorous technical breakdown for 1-(3-Bromo-5-methylphenyl)propan-2-one , a structural analog of Phenyl-2-Propanone (P2P). We will derive its physicochemical constants using the latest IUPAC isotopic data and establish a self-validating protocol for its identification via Mass Spectrometry (MS), focusing on the critical bromine isotope signature.
Structural Elucidation & Formula Derivation
Before calculation, we must rigorously define the connectivity to ensure the molecular formula is accurate.
Nomenclature Analysis
-
Core Scaffold: Propan-2-one (Acetone derivative).
-
Linkage: The phenyl ring is attached at Carbon 1 of the propan-2-one chain.
-
Substituents:
-
Bromo-: Attached at position 3 of the phenyl ring (meta).[1]
-
Methyl-: Attached at position 5 of the phenyl ring (meta).
-
Molecular Formula Determination
-
Phenyl Ring (
): 3 Hydrogens are displaced by substituents (Linker, Br, Methyl). Remaining Ring H = 3. -
Side Chain (
): 3 Carbons, 5 Hydrogens, 1 Oxygen. -
Methyl Group (
): 1 Carbon, 3 Hydrogens.
Net Formula:
Figure 1: Connectivity map for this compound illustrating substituent positioning.
Theoretical Foundations: The Two Masses
Average Molecular Weight (Gravimetric)
The Average Molecular Weight is the weighted average of all natural isotopes. This value is used for stoichiometry (weighing reagents in the lab). It relies on standard atomic weights.[5][6][7][8]
Exact Mass (Monoisotopic)
The Exact Mass (or Monoisotopic Mass) is the sum of the masses of the primary (most abundant) isotopes of each element. This value is used for Mass Spectrometry .[9]
Critical Note on Bromine: Unlike Carbon or Nitrogen, where one isotope dominates (>98%), Bromine exists as two nearly equal isotopes:
Calculation Protocols
Protocol A: Average Molecular Weight Calculation
Purpose: Determining molar mass for synthesis ( g/mol ). Source Data: IUPAC Standard Atomic Weights (2024 revised) [1].[5][7][8]
| Element | Count | Standard Atomic Weight ( g/mol ) | Total Mass contribution |
| Carbon | 10 | 12.011 | 120.110 |
| Hydrogen | 11 | 1.008 | 11.088 |
| Bromine | 1 | 79.904 | 79.904 |
| Oxygen | 1 | 15.999 | 15.999 |
| Total | 227.101 g/mol |
Protocol B: Exact Mass Calculation (High-Res MS)
Purpose: Validating compound identity via HRMS (Daltons/u). Source Data: NIST Atomic Weights and Isotopic Compositions [2].
We calculate the mass for the lightest isotopologue (
| Isotope | Count | Exact Mass (u) | Total Mass (u) |
| 10 | 12.00000 | 120.00000 | |
| 11 | 1.00783 | 11.08613 | |
| 1 | 78.91834 | 78.91834 | |
| 1 | 15.99491 | 15.99491 | |
| Monoisotopic Mass | 225.99938 Da |
Mass Spectrometry Interpretation Strategy
Because of the unique isotopic abundance of Bromine, relying solely on the monoisotopic peak (226.0 Da) is insufficient for confirmation. You must validate the Isotopic Fine Structure .
The "M+2" Signature
Bromine's natural abundance is approximately:
-
: 50.69%[9][10][11]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
: 49.31%[2][9][10][11]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
This creates a 1:1 ratio between the molecular ion (
-
Peak A (
): ~226.00 Da (Relative Intensity: 100%) -
Peak B (
): ~228.00 Da (Relative Intensity: ~97.3%)
Note: The mass difference is exactly
Analytical Workflow Diagram
Figure 2: Decision logic for confirming brominated species via Mass Spectrometry.
Senior Scientist's Notes on Handling & Safety
-
Lachrymator Warning: Like many
-bromo ketones or related halogenated ketone derivatives, this compound may possess lachrymatory properties (tear gas effect). All weighing (using the Average MW of 227.10 g/mol ) must occur within a functioning fume hood. -
Regulatory Awareness: This compound is a structural isomer of substituted phenyl-2-propanones. While the 3-bromo-5-methyl substitution pattern is specific, researchers must maintain rigorous documentation of synthesis and usage to distinguish legitimate research from controlled substance precursors.
-
Storage: Brominated organic intermediates are often light-sensitive. Store in amber vials under inert gas (Argon/Nitrogen) at -20°C to prevent debromination or radical formation.
References
-
IUPAC Commission on Isotopic Abundances and Atomic Weights. (2024).[7] Standard Atomic Weights of the Elements. International Union of Pure and Applied Chemistry.[6][8] [Link]
-
NIST Physical Measurement Laboratory. (2024). Atomic Weights and Isotopic Compositions for Bromine. National Institute of Standards and Technology. [Link]
-
Scientific Instrument Services. (2024). Exact Masses of the Elements and Isotopic Abundances. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Bromine has two naturally occurring isotopes (Br-79 and Br-81) - Tro 5th Edition Ch 2 Problem 77b [pearson.com]
- 3. Isotopes of bromine - Wikipedia [en.wikipedia.org]
- 4. atlas.org [atlas.org]
- 5. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 6. assets-global.website-files.com [assets-global.website-files.com]
- 7. iupac.org [iupac.org]
- 8. Gadolinium, lutetium and zirconium all have new atomic weights | News | Chemistry World [chemistryworld.com]
- 9. Exact Masses of the Elements, Isotopic Abundances of Elements [sisweb.com]
- 10. Atomic Weights and Isotopic Compositions for Bromine [physics.nist.gov]
- 11. Atomic Weights and Isotopic Compositions for Bromine [physics.nist.gov]
A Technical Guide to the Synthesis and Biological Evaluation of 1-(3-Bromo-5-methylphenyl)propan-2-one Derivatives
Abstract
The quest for novel therapeutic agents is a perpetual and pressing challenge in medicinal chemistry. Phenylpropanoid scaffolds represent a privileged structural class, forming the backbone of numerous natural and synthetic molecules with significant biological activities. This technical guide focuses on the untapped potential of derivatives based on the 1-(3-bromo-5-methylphenyl)propan-2-one core. The strategic placement of a bromine atom and a methyl group on the phenyl ring offers unique electronic and steric properties, providing a fertile ground for structure-activity relationship (SAR) studies. This document provides a comprehensive, field-proven framework for researchers and drug development professionals, detailing the rational design, synthesis, and systematic biological evaluation of this novel class of compounds. We present a cohesive workflow, from initial in silico profiling to a suite of robust in vitro assays—including cytotoxicity, antimicrobial, and enzyme inhibition screens—culminating in foundational SAR analysis to guide future optimization efforts.
Introduction: The Rationale for a Novel Scaffold
The drug discovery pipeline is in constant need of new chemical entities with diverse pharmacological profiles. Phenylpropanoids, derived from the shikimate pathway, are a class of natural products that have historically provided a wealth of bioactive compounds.[1][2] Their C6-C3 skeleton is a versatile template that can be readily modified to interact with a wide array of biological targets. The introduction of a halogen, such as bromine, is a well-established strategy in medicinal chemistry to enhance potency, modulate metabolic stability, and improve membrane permeability.[3]
This guide focuses on the this compound scaffold. This specific substitution pattern is not arbitrary; the meta-positioning of the bromo and methyl groups creates an interesting electronic and steric environment that can be exploited to achieve target specificity. The primary objective of this whitepaper is to provide a self-validating, logical, and detailed roadmap for any research team aiming to explore this chemical space. We will move from the synthesis of a focused library of derivatives to a multi-pronged approach for biological screening, ensuring that each step is supported by clear scientific reasoning.
Synthesis and Characterization of Derivatives
The foundation of any SAR study is a well-designed library of analog compounds. We propose a general synthetic pathway for the parent scaffold and suggest key modification points to build a diverse chemical library.
General Synthetic Scheme
A plausible and efficient method for the synthesis of the core structure and its derivatives involves a Friedel-Crafts acylation or a related coupling reaction. The following scheme illustrates a general approach.
-
Step 1: Synthesis of the Core Structure. 1-Bromo-3-methylbenzene can be reacted with chloroacetone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to yield the parent compound, this compound.
-
Step 2: Derivatization. To explore the SAR, modifications can be introduced at several key positions:
-
Alpha-carbon modifications: The methylene group adjacent to the ketone can be functionalized.
-
Ketone modifications: The ketone can be reduced to a hydroxyl group or converted to other functional groups.
-
Aromatic ring modifications: Further substitutions can be made on the phenyl ring, although this is often more complex than modifying the propanone side chain.
-
Experimental Protocol: Synthesis of a Representative Derivative
This protocol is a general guideline and may require optimization for each specific derivative.
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous dichloromethane (DCM).
-
Catalyst Addition: Cool the flask to 0°C in an ice bath and slowly add anhydrous aluminum chloride (1.2 equivalents).
-
Reactant Addition: While stirring, add 1-bromo-3-methylbenzene (1.0 equivalent) dropwise. Following this, add chloroacetone (1.1 equivalents) dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly pour the mixture into a beaker of crushed ice and concentrated HCl to decompose the aluminum complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure compound.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Phase I: In Silico ADMET and Drug-Likeness Screening
Before committing resources to expensive and time-consuming in vitro synthesis and testing, a preliminary computational assessment is crucial.[4][5][6] Early-stage in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling helps to eliminate compounds that are likely to fail later in development due to poor pharmacokinetic or safety profiles.[7][8][9]
The Causality of Early-Stage Computational Screening
The rationale for this step is risk mitigation. A compound with high potency in an in vitro assay is of little therapeutic value if it is not absorbed by the body, is rapidly metabolized, or is toxic.[10] By predicting these properties based on chemical structure, we can prioritize the synthesis of candidates with a higher probability of success.[9]
Workflow for In Silico ADMET Prediction
Caption: In silico screening workflow for ADMET and drug-likeness.
Data Presentation: Hypothetical ADMET Profile
The results of the in silico analysis should be compiled into a clear, comparative table.
| Compound ID | Mol. Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Lipinski's Ro5 Violations | ADMET Score[7] | Predicted Toxicity Risk |
| Parent | 243.10 | 3.1 | 0 | 1 | 0 | 0.75 | Low |
| Deriv-01 | 257.13 | 3.4 | 0 | 2 | 0 | 0.82 | Low |
| Deriv-02 | 320.21 | 4.5 | 1 | 2 | 0 | 0.65 | Medium |
| Deriv-03 | 415.30 | 5.2 | 2 | 4 | 1 (LogP > 5) | 0.41 | High (hERG) |
Phase II: In Vitro Biological Activity Profiling
Compounds that pass the in silico filters should be synthesized and subjected to a panel of in vitro assays to determine their biological activity.[11][12] This multi-assay approach provides a broad overview of the compound's potential therapeutic applications.
Cytotoxicity and Anticancer Activity Assessment
A primary screen for many drug discovery programs is the evaluation of cytotoxicity, which can indicate potential anticancer activity.[13][14][15][16] The MTT and XTT assays are reliable, colorimetric methods for assessing cell metabolic activity, which is an indicator of cell viability.[11][17][18][19]
Metabolically active cells reduce the water-soluble tetrazolium salt XTT to a soluble, orange-colored formazan product.[17] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial two-fold dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (cells treated with DMSO, the compound solvent) and a positive control (e.g., Doxorubicin).
-
Exposure: Incubate the plate for 48 or 72 hours.
-
Reagent Preparation: Shortly before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent.
-
XTT Addition: Add 50 µL of the XTT labeling mixture to each well.
-
Final Incubation: Incubate the plate for 4 hours at 37°C.
-
Data Acquisition: Measure the absorbance of the wells at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%).
| Compound ID | Cell Line: HeLa IC₅₀ (µM) | Cell Line: A549 IC₅₀ (µM) |
| Parent | 55.2 | 78.1 |
| Deriv-01 | 12.5 | 25.3 |
| Deriv-02 | 5.8 | 9.7 |
| Doxorubicin | 0.9 | 1.2 |
Antimicrobial Susceptibility Testing
The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. The Broth Microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.[20][21][22]
This method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[20][23]
-
Inoculum Preparation: Aseptically pick 3-5 colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) and inoculate into a suitable broth (e.g., Mueller-Hinton Broth). Incubate until the turbidity matches a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[24] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth medium.[11]
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).[11]
-
Incubation: Seal the plate and incubate at 37°C for 16-20 hours.[20]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration where no visible growth is observed. A colorimetric indicator like resazurin can also be used for clearer endpoint determination.[23]
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Parent | >128 | >128 | >128 |
| Deriv-01 | 32 | 64 | 128 |
| Deriv-02 | 64 | 128 | 64 |
| Ciprofloxacin | 1 | 0.5 | N/A |
Enzyme Inhibition Assays
Enzyme inhibitors are crucial in drug discovery for modulating pathological processes.[25][26] Phenylpropanone derivatives, such as chalcones, have been shown to inhibit various kinases involved in inflammatory signaling pathways.[27][28][29] Therefore, screening for kinase inhibition is a logical step.
A typical kinase assay measures the phosphorylation of a substrate. This can be done using various detection methods, such as fluorescence, luminescence, or colorimetry. The assay quantifies the reduction in enzyme activity in the presence of an inhibitor.[30]
-
Reagent Preparation: Prepare assay buffer, Src kinase enzyme solution, a suitable substrate (e.g., a peptide substrate), and ATP solution.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Reaction Setup: In a 96-well plate, add the kinase, substrate, and test compound (or vehicle control).
-
Initiation: Initiate the enzymatic reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent (e.g., a phosphospecific antibody-based system or a luminescent ATP detection reagent like Kinase-Glo®).
-
Data Acquisition: Measure the signal (fluorescence, luminescence) using a plate reader.
-
Data Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value.
Mechanistic Insights: Hypothetical Signaling Pathway
Based on the structural similarity to chalcones, which are known to inhibit upstream kinases in inflammatory pathways, we can hypothesize a potential mechanism of action.[27][28][29] The derivatives of this compound may interfere with the NF-κB and AP-1 signaling cascades by inhibiting kinases such as Src, Syk, or TAK1.[27][28][29]
Caption: Hypothetical anti-inflammatory signaling pathway.
Integrating Data: Structure-Activity Relationship (SAR) and Overall Workflow
The final and most critical step is to synthesize the data from all assays to understand the Structure-Activity Relationships (SAR).[31][32] This analysis provides the intellectual framework for designing the next generation of compounds with improved potency and selectivity.
By correlating the structural modifications of each derivative with the changes in biological activity (cytotoxicity, MIC, enzyme inhibition), a medicinal chemist can deduce key insights. For example:
-
Hypothetical SAR Insight 1: "The addition of a hydroxyl group at the alpha-carbon (e.g., Deriv-01) significantly increased cytotoxicity against HeLa cells, suggesting a potential hydrogen bond interaction with the target protein."
-
Hypothetical SAR Insight 2: "Increasing the lipophilicity of the side chain (e.g., Deriv-03) led to a loss of antimicrobial activity but higher non-specific toxicity, indicating the need for a balanced LogP."
Comprehensive Research Workflow
The entire process, from conception to SAR, can be visualized as an integrated workflow.
Caption: Integrated workflow for derivative development and evaluation.
Conclusion and Future Directions
This guide has outlined a systematic and robust methodology for exploring the biological potential of novel this compound derivatives. By integrating computational screening with a diverse panel of in vitro assays, researchers can efficiently identify promising lead compounds and build a comprehensive understanding of their structure-activity relationships.
The most promising compounds identified through this workflow should be advanced to more complex studies, including:
-
Mechanism of Action Studies: Utilizing techniques like Western blotting, qPCR, and reporter gene assays to validate the hypothesized impact on signaling pathways.
-
Selectivity Profiling: Screening lead compounds against a panel of related enzymes or cell lines to assess their specificity.
-
In Vivo Efficacy and Safety Studies: Evaluating the therapeutic potential and safety profile of top candidates in relevant animal models.
By following the self-validating protocols and logical workflow presented herein, research teams can confidently and efficiently navigate the early stages of drug discovery, unlocking the therapeutic potential of this novel chemical scaffold.
References
-
Khan, M., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. [Link]
-
Biobide. (n.d.). What is an Inhibition Assay? Biobide Blog. [Link]
-
Cheng, F., et al. (2013). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. Journal of Chemical Information and Modeling. [Link]
-
Bitesize Bio. (2025). Using ADMET to Move Forward from Drug Discovery to Development. [Link]
-
Wikipedia. (n.d.). Broth microdilution. [Link]
-
ResearchGate. (n.d.). ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches. [Link]
-
Fiveable. (2025). ADMET prediction. Medicinal Chemistry Class Notes. [Link]
-
RoukenBio. (2025). Introducing the in vitro models driving drug development. [Link]
-
BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]
-
Creative Diagnostics. (n.d.). Enzyme Inhibition Kit for Metabolic Studies. [Link]
-
Aurlide. (2025). How do you predict ADMET properties of drug candidates? [Link]
-
MDPI. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. [Link]
-
Amsbio. (n.d.). Enzyme Activity Assays. [Link]
-
Wikipedia. (n.d.). MTT assay. [Link]
-
AXXAM. (n.d.). In Vitro Assays for successful drug discovery programs. [Link]
-
NCBI Bookshelf. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
-
Taylor & Francis Online. (n.d.). Broth microdilution – Knowledge and References. [Link]
-
NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). [Link]
-
PMC. (n.d.). Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues. [Link]
-
MDPI. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants. [Link]
-
PMC. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. [Link]
-
Frontiers. (2025). Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues. Frontiers in Plant Science. [Link]
-
PubMed. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. [Link]
-
Semantic Scholar. (2016). Pyrrole-Derivative of Chalcone, (E)-3-Phenyl-1-(2-Pyrrolyl)-2- Propenone, Inhibits. [https://www.semanticscholar.org/paper/Pyrrole-Derivative-of-Chalcone%2C-(E)-3-Phenyl-1-(2-Lee-Kim/635a96fd4559810a957b4916a4c28131e5f8f87e]([Link]
-
Biomolecules & Therapeutics. (2016). Pyrrole-Derivative of Chalcone, (E)-3-Phenyl-1-(2-Pyrrolyl)-2-Propenone, Inhibits Inflammatory Responses via Inhibition of Src, Syk, and TAK1 Kinase Activities. [Link]
-
MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules. [Link]
-
NIH. (n.d.). Pyrrole-Derivative of Chalcone, (E)-3-Phenyl-1-(2-Pyrrolyl). [Link]
-
PubChem. (n.d.). 1-[3-Bromo-5-(trifluoromethyl)phenyl]propan-2-one. [Link]
-
ResearchGate. (2025). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. [Link]
-
PMC. (n.d.). Structure-Activity Relationship (SAR) and Preliminary Mode of Action Studies of 3-Substituted Benzylthioquinolinium Iodide as Anti-opportunistic Infection Agents. [Link]
-
Chemical Synthesis Database. (2025). (3E)-1-bromo-5-phenyl-3-penten-2-one. [Link]
-
PubMed. (n.d.). Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. [Link]
-
PubChem. (n.d.). 1-(3-bromo-5-methylphenyl)-3-methylbutan-1-one. [Link]
-
ACS Publications. (n.d.). One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information. [Link]
-
MDPI. (2026). 3-bromo-5-(propa-1,2-dien-1-yl)tetrahydro-furan-2-yl]methyl}-6-ethyltetrahydro-2H-pyran-3-ol. [Link]
- Google Patents. (n.d.). Synthetic method of 3' -methyl propiophenone.
-
PubMed. (2007). Synthesis and SAR studies of a novel class of S1P1 receptor antagonists. [Link]
-
PMC. (2016). On Exploring Structure Activity Relationships. [Link]
Sources
- 1. Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues [frontiersin.org]
- 3. Structure-Activity Relationship (SAR) and Preliminary Mode of Action Studies of 3-Substituted Benzylthioquinolinium Iodide as Anti-opportunistic Infection Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The in vitro models driving drug development [rouken.bio]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fiveable.me [fiveable.me]
- 9. aurlide.fi [aurlide.fi]
- 10. bitesizebio.com [bitesizebio.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. axxam.com [axxam.com]
- 13. mdpi.com [mdpi.com]
- 14. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 18. MTT assay - Wikipedia [en.wikipedia.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Broth microdilution - Wikipedia [en.wikipedia.org]
- 21. taylorandfrancis.com [taylorandfrancis.com]
- 22. MDRO Susceptibility Testing by Broth Microdilution | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 25. blog.biobide.com [blog.biobide.com]
- 26. bellbrooklabs.com [bellbrooklabs.com]
- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 28. biomolther.org [biomolther.org]
- 29. Pyrrole-Derivative of Chalcone, (E)-3-Phenyl-1-(2-Pyrrolyl)-2-Propenone, Inhibits Inflammatory Responses via Inhibition of Src, Syk, and TAK1 Kinase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 30. amsbio.com [amsbio.com]
- 31. Synthesis and SAR studies of a novel class of S1P1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Conversion Rates in 3-bromo-5-methylphenylacetone Synthesis
Welcome to the technical support center for the synthesis of 3-bromo-5-methylphenylacetone. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in this specific chemical transformation. As a key intermediate in various synthetic pathways, achieving a high conversion rate is paramount. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues, ensuring the integrity and efficiency of your experimental outcomes.
The synthesis of 3-bromo-5-methylphenylacetone from 1-bromo-3-methylbenzene and an acylating agent like chloroacetyl chloride or acetic anhydride is a classic example of a Friedel-Crafts acylation. This electrophilic aromatic substitution reaction, while powerful, is sensitive to a variety of factors that can suppress yields. Below, we address the most common failure points with causal explanations and actionable solutions.
Section 1: Core Troubleshooting Guide
This section addresses specific, observable problems during the reaction or work-up.
Q1: My reaction shows little to no conversion of the starting material, 1-bromo-3-methylbenzene. What are the primary causes?
This is one of the most common issues and almost always points to a problem with the core components of the Friedel-Crafts reaction: the catalyst and the reaction environment.
Possible Cause 1: Inactive Lewis Acid Catalyst The most frequently used catalyst for this reaction is aluminum chloride (AlCl₃), a powerful Lewis acid. Its efficacy is entirely dependent on its anhydrous state. AlCl₃ is extremely hygroscopic and will rapidly react with atmospheric moisture, rendering it inactive.[1][2]
-
Expert Insight: An inactive catalyst is the leading cause of reaction failure. The Lewis acid's role is to activate the acylating agent by coordinating with a halogen or oxygen atom, which generates the highly electrophilic acylium ion necessary for the reaction.[3][4][5] If the catalyst is hydrated, this initial, critical step cannot occur.
-
Solution:
-
Use Fresh Catalyst: Always use a freshly opened bottle of anhydrous AlCl₃.
-
Proper Handling: Weigh and transfer the AlCl₃ in a dry environment, such as a glovebox or under a stream of inert gas (Nitrogen or Argon). Minimize its exposure to air.
-
Visual Check: Anhydrous AlCl₃ should be a fine, white to pale-yellow powder. If it appears clumpy or has a grayish tint, it has likely been compromised by moisture.
-
Possible Cause 2: Insufficient Catalyst Loading Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid. This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the AlCl₃, effectively sequestering it and removing it from the catalytic cycle.[1][6][7]
-
Expert Insight: If you use a substoichiometric amount of catalyst, the reaction will proceed until all the "free" catalyst has been complexed by the newly formed ketone product. The reaction will then stop, resulting in a low conversion rate.
-
Solution:
-
Molar Ratio: Ensure you are using at least 1.1 to 1.3 molar equivalents of AlCl₃ relative to the limiting reagent (either 1-bromo-3-methylbenzene or the acylating agent). An excess is often necessary to drive the reaction to completion.[2]
-
Possible Cause 3: Deactivated Aromatic Ring The starting material, 1-bromo-3-methylbenzene, has both an activating group (methyl, -CH₃) and a deactivating group (bromo, -Br). While the methyl group is an ortho-, para-director and the bromo group is also an ortho-, para-director, the bromine's electron-withdrawing inductive effect deactivates the ring compared to toluene. Friedel-Crafts reactions are highly sensitive to deactivation.[8][9]
-
Expert Insight: The combined electronic effects make the ring less nucleophilic than benzene or toluene. This inherent lower reactivity means the reaction requires more forcing conditions (e.g., sufficient catalyst, appropriate temperature) to proceed efficiently.
-
Solution:
-
Confirm Reagent Identity: Verify the identity and purity of your starting 1-bromo-3-methylbenzene via NMR or GC-MS.
-
Optimize Conditions: If starting material is correct, focus on optimizing catalyst and temperature conditions as described elsewhere in this guide.
-
Q2: The reaction is very sluggish, and even after an extended period, the conversion rate is poor. What can I do?
A slow reaction rate points to sub-optimal reaction conditions or reagent quality.
Possible Cause 1: Sub-Optimal Reaction Temperature Temperature is a critical parameter that dictates the reaction kinetics.
-
Expert Insight: While higher temperatures can increase reaction rates, excessive heat can promote side reactions and decomposition, leading to the formation of tar-like substances and reducing the overall yield.[1][10] Conversely, if the temperature is too low, the activation energy for the reaction may not be overcome, leading to a stalled or sluggish reaction.
-
Solution:
-
Initial Cooling: The initial addition of reagents, particularly the acylating agent to the catalyst-substrate mixture, is often exothermic. This step should be performed at a low temperature (0-5 °C) to control the reaction rate and prevent initial charring.[11][12]
-
Gradual Warming: After the initial addition, the reaction mixture should be allowed to slowly warm to room temperature and then, if necessary, gently heated (e.g., to 40-60 °C) to drive the reaction to completion.
-
Monitor Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material and the formation of the product to determine the optimal reaction time at a given temperature.
-
Possible Cause 2: Poor Reagent/Solvent Quality Impurities in your starting materials or solvent can interfere with the reaction.
-
Expert Insight: Water is the most detrimental impurity, as it deactivates the catalyst. However, other nucleophilic impurities can also react with the acylium ion or the catalyst. The solvent must be inert to the highly reactive species in the flask.
-
Solution:
-
Purify Reagents: If purity is suspect, distill liquid starting materials and use anhydrous solvents. Common solvents for this reaction include dichloromethane (DCM) or 1,2-dichloroethane (DCE).[2] Ensure they are rated as anhydrous.
-
Solvent Choice: Avoid solvents that can react under Friedel-Crafts conditions (e.g., alcohols, acetone).
-
Q3: My reaction mixture turned dark and formed a lot of tar-like material, resulting in a very low yield of purified product. What went wrong?
Tar formation is a clear sign of decomposition and unwanted side reactions, typically caused by excessive heat or localized overheating.
Possible Cause 1: Uncontrolled Exotherm The complexation of the Lewis acid with the reagents and the subsequent reaction are often highly exothermic. If the heat is not dissipated effectively, the local temperature can rise dramatically, leading to decomposition.
-
Expert Insight: This is most common during the addition of the acylating agent or the aromatic substrate to the Lewis acid suspension. Adding the reagent too quickly without adequate cooling will cause the reaction to "run away."
-
Solution:
-
Slow, Controlled Addition: Add the acylating agent dropwise to the cooled (0-5 °C) suspension of the Lewis acid and aromatic substrate in the solvent.
-
Efficient Stirring: Ensure vigorous mechanical stirring to maintain a homogenous mixture and prevent localized hot spots.
-
Ice Bath: Maintain an ice-water bath during the addition phase to absorb the heat generated.
-
Possible Cause 2: Reaction Temperature is Too High Even after the initial addition, maintaining an excessively high reaction temperature for a prolonged period can degrade the starting materials, product, and solvent.
-
Expert Insight: Aryl ketones and the intermediate complexes can be susceptible to decomposition at high temperatures, especially in the presence of a strong Lewis acid.[10]
-
Solution:
-
Find the Sweet Spot: Determine the lowest temperature at which the reaction proceeds at a reasonable rate. Monitor the reaction by TLC or GC to avoid unnecessarily long reaction times or excessive heating. A typical range after initial addition is room temperature to 50°C.
-
Section 2: Frequently Asked Questions (FAQs)
Q: What is the optimal molar ratio of reactants? A: A typical and effective molar ratio is:
-
1-bromo-3-methylbenzene: 1.0 equivalent
-
Acylating Agent (e.g., Chloroacetyl chloride): 1.1 equivalents
-
Aluminum Chloride (AlCl₃): 1.2 equivalents
Q: How can I effectively monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most convenient method. Use a non-polar eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The product, being more polar than the starting material, will have a lower Rf value. Take small aliquots from the reaction mixture, quench them in a vial with a small amount of dilute HCl and a few drops of an extraction solvent (like ethyl acetate), and spot the organic layer on the TLC plate.
Q: What are the expected regioisomers, and how can I control the outcome? A: The directing effects of the substituents on 1-bromo-3-methylbenzene are key. The methyl group is an activating ortho-, para-director, while the bromo group is a deactivating ortho-, para-director. The positions ortho and para to the methyl group are 2, 4, and 6. The positions ortho and para to the bromo group are 2, 4, and 5.
-
Position 4: Activated by the methyl group and the bromo group.
-
Position 2: Activated by both, but sterically hindered by both adjacent groups.
-
Position 6: Activated by the methyl group, but sterically hindered by the methyl group. Acylation is very sensitive to sterics. Therefore, the substitution is most likely to occur at the least sterically hindered activated position, which is position 4. The desired product, 3-bromo-5-methylphenylacetone, results from acylation at the 5-position relative to the bromine (or 3-position relative to the methyl group), which is not the electronically favored position. The formation of 4-bromo-2-methylphenylacetone is a likely isomeric byproduct. Minimizing reaction temperature often improves regioselectivity.[1]
Q: My work-up procedure is messy, and I'm losing product. Any advice? A: The work-up is critical because you must hydrolyze the AlCl₃ and break the strong product-catalyst complex.
-
Procedure: Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid, with vigorous stirring.[12][13] The acid helps to keep the aluminum salts dissolved in the aqueous phase.
-
Caution: This quenching process is highly exothermic and will release HCl gas. It must be performed in a well-ventilated fume hood.
-
Extraction: After quenching, separate the organic layer and extract the aqueous layer 2-3 times with a suitable solvent (e.g., dichloromethane or ethyl acetate) to recover all the product. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and then remove the solvent under reduced pressure.
Section 3: Visualizations & Data
Reaction Mechanism and Troubleshooting Workflow
The following diagrams illustrate the core reaction mechanism and a logical workflow for troubleshooting common issues.
Caption: Figure 1: The three key stages of the Friedel-Crafts acylation reaction.
Caption: Figure 2: A step-by-step decision tree for diagnosing low yield issues.
Data Summary Tables
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) | Inert, good solubility for reactants and complex, low boiling point for easy removal.[2] |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | Highly effective Lewis acid for activating the acylating agent.[3][14] |
| Molar Ratio (Ar-H:Acyl-Cl:AlCl₃) | 1 : 1.1 : 1.2 | Ensures complete reaction by accounting for catalyst complexation with the product.[2][6] |
| Addition Temperature | 0 - 5 °C | Controls initial exotherm, prevents side reactions and decomposition.[11] |
| Reaction Temperature | Room Temperature to 50 °C | Balances reaction rate with stability; higher temperatures risk tar formation.[1] |
| Reaction Time | 2 - 6 hours | Typically sufficient for completion; should be monitored by TLC or GC. |
Table 2: Troubleshooting Summary
| Symptom | Primary Suspect | Key Corrective Action(s) |
| No reaction | Inactive/Insufficient Catalyst | Use fresh, anhydrous AlCl₃; ensure ≥1.1 molar equivalents. |
| Sluggish reaction | Low Temperature / Impure Reagents | Allow reaction to warm to RT or gently heat; use anhydrous solvent and pure reagents. |
| Dark color / Tar formation | Temperature Too High / Uncontrolled Exotherm | Add acylating agent slowly at 0-5°C; maintain moderate reaction temperature. |
| Low yield after work-up | Incomplete Quenching / Poor Extraction | Quench slowly into ice/conc. HCl; extract aqueous layer multiple times. |
Section 4: Experimental Protocol
General Procedure for the Synthesis of 3-bromo-5-methylphenylacetone
Disclaimer: This protocol is a guideline. All laboratory work should be conducted with appropriate safety measures in a well-ventilated fume hood.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube (filled with CaCl₂ or Drierite). Maintain an inert atmosphere (N₂ or Ar).
-
Reagent Charging: To the flask, add anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane. Cool the resulting suspension to 0-5 °C using an ice-water bath.
-
Substrate Addition: In the dropping funnel, prepare a solution of 1-bromo-3-methylbenzene (1.0 eq.) and chloroacetyl chloride (1.1 eq.) in anhydrous dichloromethane.
-
Controlled Reaction: Add the solution from the dropping funnel to the stirred AlCl₃ suspension slowly, drop-by-drop, over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by TLC. If required, gently heat the mixture to 40 °C for 1-2 hours to drive it to completion.
-
Work-up and Quenching: In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring.
-
Extraction and Purification: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane. Combine all organic layers, wash with water, then with saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator. The crude product can then be purified by vacuum distillation or column chromatography.
References
- BenchChem. (n.d.). Importance of temperature control in Friedel-Crafts acylation of 2-Methoxynaphthalene.
- Moore, S., & Amey, J. (2024). Advancements in lewis acid catalysis for friedel-crafts acylation reactions. International Journal of Chemical and Pharmaceutical Sciences, 6(1), 56-58.
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
- BenchChem. (n.d.). Troubleshooting low yields in Friedel-Crafts acylation of naphthalene.
-
ACS Publications. (2022, December 14). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Retrieved from [Link]
- BenchChem. (n.d.). Optimization of reaction conditions for Friedel-Crafts acylation of biphenyl.
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
Clark, J. (2023, January 22). Friedel-Crafts Reactions. Chemistry LibreTexts. Retrieved from [Link]
-
Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Khan Academy. (n.d.). Friedel-Crafts acylation [Video]. Khan Academy. Retrieved from [Link]
-
Reddit. (2022, October 1). under what conditions do friedel crafts acylation of benzene occur?. r/chemhelp. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetophenone, 3-bromo-. Retrieved from [Link]
- BenchChem. (n.d.). An In-depth Technical Guide to the Friedel-Crafts Acylation for 3-Methylbenzophenone Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. Khan Academy [khanacademy.org]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. allstudyjournal.com [allstudyjournal.com]
Optimizing temperature and pressure for synthesis of halogenated phenylpropanones
DISCLAIMER: FOR LEGITIMATE RESEARCH AND INDUSTRIAL DEVELOPMENT USE ONLY. The following technical guide addresses the synthesis of halogenated phenylpropanones (e.g., 4-chloropropiophenone) via Friedel-Crafts acylation. These compounds are common intermediates in the synthesis of polymers, agrochemicals, and legitimate pharmaceuticals (e.g., Bupropion analogues). Users are strictly advised to adhere to all local, national, and international regulations regarding precursor chemicals. This guide does not support or condone the manufacture of controlled substances.
Topic: Optimizing Temperature & Pressure Parameters for Friedel-Crafts Acylation Audience: Process Chemists, R&D Scientists, Chemical Engineers
Executive Summary & Mechanistic Insight
From the Desk of the Senior Application Scientist:
In the synthesis of halogenated phenylpropanones (specifically via the Friedel-Crafts acylation of halogenated benzenes with propionyl chloride), temperature and pressure are not merely operational variables—they are the levers of selectivity and conversion efficiency .
The reaction proceeds via an electrophilic aromatic substitution (EAS).[1] The defining challenge is managing the deactivating nature of the halogen substituent on the benzene ring while preventing the isomerization or polymerization of the product.
The Thermodynamics of Selectivity
-
Kinetic Control (Low T): At lower temperatures (0°C – 10°C), the reaction is kinetically controlled. This favors the para-isomer due to steric hindrance at the ortho position, especially with bulky Lewis Acid complexes (e.g., AlCl₃·RCOCl).
-
Thermodynamic Equilibration (High T): Elevated temperatures (>60°C) can lead to de-acylation or migration of the acyl group to the meta position (thermodynamic product), although this is less common with deactivating halogens than with alkyl groups. More critically, high temperatures accelerate the formation of "tars" (poly-acylated oligomers).
The Role of Pressure
Unlike gas-phase hydrogenations, this liquid-phase acylation is relatively insensitive to hydrostatic pressure. However, Headspace Pressure Management is critical for two reasons:
-
HCl Management: The reaction generates stoichiometric HCl gas. Back-pressure regulation is required to scrub this effectively without creating a vacuum that sucks moisture (a catalyst poison) into the reactor.
-
Solvent Integrity: If running at higher temperatures (e.g., refluxing in DCM or DCE), slight overpressure prevents solvent loss and maintains constant concentration kinetics.
Troubleshooting Guide (Q&A)
Category A: Yield & Conversion Issues
Q: My reaction stalls at 60-70% conversion despite excess acyl chloride. Adding more catalyst doesn't help. Why? A: This is a classic symptom of Catalyst Deactivation via Moisture or Complex Sequestration .
-
The Cause: Aluminum chloride (AlCl₃) is highly hygroscopic. If your reactor headspace is not under positive inert pressure (N₂ or Ar), atmospheric moisture enters, hydrolyzing the catalyst to inactive Al(OH)₃ and HCl. Furthermore, the product ketone forms a stable 1:1 complex with AlCl₃. You need >1.1 equivalents of AlCl₃ relative to the limiting reagent because the product itself consumes the catalyst.
-
The Fix: Ensure the system is dried thoroughly. Increase AlCl₃ loading to 1.2–1.5 equivalents. Switch to a "closed" pressure system with a one-way check valve to the scrubber.
Q: I am seeing significant amounts of "tar" or black polymeric residue. A: This indicates Thermal Runaway or Local Hotspots .
-
The Cause: The formation of the acylium ion and the subsequent substitution are highly exothermic. Adding reagents too quickly without adequate cooling creates localized zones of high temperature, promoting polymerization.
-
The Fix: Implement "Addition Controlled" protocols. Cool the reactor to 0–5°C. Add the acyl chloride/catalyst complex dropwise to the substrate (or vice versa) ensuring the internal temperature never exceeds 10°C during addition.
Category B: Selectivity & Purity
Q: The GC-MS shows a higher than expected ortho isomer ratio. A: The reaction temperature during the aging phase is likely too high.
-
The Cause: While para is favored sterically, higher temperatures increase the energy available to overcome the steric barrier of the ortho position.
-
The Fix: Maintain the reaction at 0–10°C for the first hour. Only warm to room temperature (20–25°C) to drive the reaction to completion. Avoid reflux unless absolutely necessary for conversion.
Experimental Protocol: Synthesis of 4-Chloropropiophenone
Standardized for 1.0 Mole Scale
Reagents & Equipment[2]
-
Substrate: Chlorobenzene (Dry, excess used as solvent or 1.0 eq in DCM)
-
Reagent: Propionyl Chloride (1.1 eq)
-
Catalyst: Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Optional if Chlorobenzene is limiting)
-
Equipment: Jacketed glass reactor, overhead stirrer, N₂ purge line, HCl scrubber.
Step-by-Step Methodology
-
System Inerting:
-
Purge reactor with dry Nitrogen for 15 minutes.
-
Pressure Setting: Set back-pressure regulator to 0.1 barg (approx 1.5 psi) to prevent air ingress while allowing HCl escape.
-
-
Catalyst Slurry Formation:
-
Charge AlCl₃ and solvent (or excess Chlorobenzene) to the reactor.
-
Cooling: Circulate glycol/water in jacket to bring internal temperature (
) to 0°C .
-
-
Controlled Addition (The Critical Step):
-
Load Propionyl Chloride into a pressure-equalizing addition funnel.
-
Add Propionyl Chloride dropwise.
-
Constraint: Adjust rate so
does not exceed 10°C . -
Observation: Evolution of HCl gas will begin. Ensure scrubber is active.
-
-
Reaction Aging:
-
Once addition is complete, hold at 5–10°C for 1 hour.
-
Ramp: Slowly raise
to 25°C over 30 minutes. -
Monitor via TLC or GC until starting material < 2%.
-
-
Quenching (Exothermic Event):
-
Cool mixture back to 0°C.
-
Slowly pour the reaction mixture into ice water / dilute HCl. Caution: Violent hydrolysis of AlCl₃ complex.
-
Data Summary: Temperature Impact[3][4][5][6]
| Parameter | Condition A (Low T) | Condition B (High T) | Optimal Window |
| T (Addition) | -10°C to 0°C | 25°C to 40°C | 0°C to 10°C |
| T (Aging) | 20°C | Reflux (>80°C) | 20°C to 40°C |
| Yield (Isolated) | 85-92% | 60-75% | >90% |
| Selectivity (p:o) | >95:5 | ~85:15 | >95:5 |
| By-products | Minimal | Tars/Polymers | Trace |
Visualizing the Process Logic
Diagram 1: Reaction Mechanism & Pathway
Caption: Electrophilic Aromatic Substitution pathway showing the critical Acylium Ion formation and the Para-selective attack trajectory.
Diagram 2: Troubleshooting Decision Tree
Caption: Logic flow for diagnosing low yield or purity issues during the acylation process.
Frequently Asked Questions (FAQs)
Q: Can I use FeCl₃ instead of AlCl₃? A: Yes, FeCl₃ is a milder Lewis acid. It is often used to reduce polymerization if the substrate is highly reactive. However, for deactivated rings like chlorobenzene, AlCl₃ is generally required to achieve high conversion rates [1].
Q: Why is the quench step so violent? A: The reaction product is a ketone-Aluminum chloride complex. Breaking this bond requires water (hydrolysis), which is highly exothermic (approx. -85 kJ/mol). Additionally, any unreacted AlCl₃ reacts with water to release HCl gas. This must be done slowly into a large heat sink (ice) [2].
Q: Does pressure affect the reaction rate? A: Not significantly for liquid-phase acylation. However, using a sealed reactor (autoclave) set to 1-2 bar allows you to operate slightly above the boiling point of solvents like DCM without evaporative loss, potentially shortening reaction times in the aging phase [3].
References
-
Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience.
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
-
Eames, J., et al. (2001). "Efficient Friedel-Crafts Acylation of Aromatics." Journal of Chemical Research.
-
American Chemical Society. (2022).[2][3][4][5] "Optimization of Friedel–Crafts Acylation." ACS Publications.
Sources
Validation & Comparative
1H NMR spectrum interpretation of 1-(3-Bromo-5-methylphenyl)propan-2-one
Structural Elucidation and Comparative Purity Analysis: 1-(3-Bromo-5-methylphenyl)propan-2-one
Part 1: Executive Summary & Core Directive
The Challenge: In the synthesis of functionalized phenylacetones, specifically this compound, the primary analytical challenge is not merely confirming the molecular weight (which Mass Spectrometry can do), but rigorously proving the substitution pattern.[1][2] The 3-bromo-5-methyl motif (1,3,5-substitution) is thermodynamically and kinetically distinct from its 2-bromo or 4-bromo isomers, yet they share identical mass fragments.[1][2][3]
The Solution: This guide establishes the 1H NMR spectrum as the definitive "fingerprint" for this compound. Unlike HPLC (retention time drift) or MS (identical fragmentation), 1H NMR provides spatial resolution via coupling constants (
Comparison Scope:
-
Alternatives (Impurities/Isomers): 1-(2-Bromo-5-methylphenyl)propan-2-one (Ortho-isomer), 1-(4-Bromo-3-methylphenyl)propan-2-one (Para-isomer).[1][2][3]
Part 2: Experimental Protocol (Standardized)
To ensure reproducibility, the following acquisition parameters are mandatory.
Sample Preparation:
-
Mass: Dissolve 10–15 mg of the isolated oil/solid.
-
Solvent: 0.6 mL CDCl₃ (Chloroform-d, 99.8% D) + 0.03% TMS (Tetramethylsilane).
-
Tube: 5 mm high-precision NMR tube (Wilmad 507-PP or equivalent).
-
Filtration: Filter through a cotton plug to remove inorganic salts (e.g., NaBr from synthesis) which cause line broadening.[1][2][3]
Acquisition Parameters (400 MHz Instrument):
-
Pulse Sequence: zg30 (30° pulse angle for quantitative integration).
-
Relaxation Delay (D1): 1.0 – 2.0 seconds (Ensure full relaxation of methyl protons).
Part 3: Spectral Analysis & Assignment
The Diagnostic Spectrum (Predicted & Rationalized)
The structure consists of three distinct zones: the aliphatic ketone tail, the benzylic linker, and the aromatic core.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Logic (Causality) |
| 2.15 – 2.18 | Singlet (s) | 3H | H-a (Terminal Methyl) | Characteristic methyl ketone signal.[1][2][3] Isolated from coupling.[1][2][3] |
| 2.32 – 2.35 | Singlet (s) | 3H | H-b (Aryl-Methyl) | Typical chemical shift for toluene-derivatives.[1][2][3] |
| 3.62 – 3.68 | Singlet (s) | 2H | H-c (Benzylic Methylene) | Deshielded by both the carbonyl and the aromatic ring.[1] Appears as a singlet because there are no adjacent protons. |
| 6.90 – 7.25 | 3 x Singlets* | 1H each (3H total) | H-d, H-e, H-f (Aromatic) | The Critical Region. See detailed analysis below.[1] |
*Note on Aromatic Multiplicity: While technically "singlets," high-resolution (600 MHz) scans may reveal them as "triplets" or "doublets of doublets" with small coupling constants (
Deep Dive: The Aromatic Region (The "Fingerprint")
The 1,3,5-substitution pattern is unique because all remaining protons are meta to each other.[1][2]
-
Target (1,3,5): Three distinct singlets (or broad singlets). No strong ortho-coupling (
Hz) is observed.[1][2][3] -
Alternative (1,2,4 or 1,2,3): Would show strong ortho-splitting (doublets).[1][2]
Assignment Logic:
-
H-4 (between Me and Br): Likely the most shielded (upfield) due to the ortho-methyl group donating electron density, despite the ortho-bromo withdrawal.[1][2][3]
-
H-2 (between Acetone and Me): Intermediate shift.
-
H-6 (between Acetone and Br): Likely the most deshielded (downfield) due to the inductive effect of the Bromine and the electron-withdrawing nature of the benzylic ketone.[1]
Part 4: Comparative Analysis (Performance vs. Alternatives)
This section objectively compares the efficacy of 1H NMR against other analytical methods for this specific isomeric problem.
NMR vs. HPLC/MS for Regioisomer Differentiation
| Feature | 1H NMR (Recommended) | LC-MS (Alternative) | FT-IR (Alternative) |
| Isomer ID | High. 1,3,5-pattern (singlets) is distinct from 1,2,4 (doublets).[1][2][3] | Low. All isomers have MW = 241/243 amu.[2][3] Fragmentation is identical.[1][2][3] | Medium. Fingerprint region (600-900 cm⁻¹) can distinguish, but requires pure reference standards.[1][2][3] |
| Quantification | Absolute. No reference standard needed (use TMS/internal standard).[1][2][3] | Relative. Requires calibration curves and reference standards for response factors.[2][3] | Poor. Not suitable for purity quantification.[1][2][3] |
| Throughput | Low (5-10 mins/sample).[1][2][3] | High (2-3 mins/sample). | High (1 min/sample). |
| Cost | High (Instrument cost).[1][2][3] | Medium. | Low. |
Distinguishing the Impurities (The "Alternatives")
If your synthesis (e.g., Henry reaction followed by reduction) produces isomers, here is how to spot them:
-
Impurity A: 1-(2-Bromo-5-methylphenyl)propan-2-one [1][2][3]
-
Impurity B: Starting Material (3-Bromo-5-methylbenzaldehyde) [1][2][3]
Part 5: Visualizations (Graphviz)
Diagram 1: Structural Assignment Logic Flow
This diagram illustrates the decision tree for assigning the aromatic protons based on coupling constants (
Caption: Logic flow for distinguishing the target 1,3,5-trisubstituted isomer from ortho-coupled impurities.
Diagram 2: Synthesis & Impurity Pathway
Visualizing where "Alternative" isomers might originate during synthesis (e.g., via Nitroalkene route).[1][2][3]
Caption: Synthetic pathway highlighting where impurities (starting material) and isomers originate.
Part 6: References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][3] Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[1][2][3] (Standard text for coupling constant analysis).
-
Reich, H. J. (2024).[1][2][3] Structure Determination Using NMR. University of Wisconsin-Madison.[1][2][3] [Link] (Authoritative source for chemical shift prediction rules).[1][2][3]
-
National Institute of Standards and Technology (NIST). (2023).[1][2][3] Mass Spectrum of Phenylacetone Derivatives. NIST Chemistry WebBook.[1][2][3] [Link] (For comparison of MS limitations).
-
Fulmer, G. R., et al. (2010).[1][2][3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link] (Essential for identifying solvent peaks in the spectrum).[1]
Sources
Unraveling Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(3-Bromo-5-methylphenyl)propan-2-one
For researchers, scientists, and professionals in the dynamic landscape of drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Mass spectrometry (MS) stands as an indispensable tool in this endeavor, offering profound insights into molecular architecture through the analysis of fragmentation patterns. This guide provides an in-depth, comparative analysis of the electron ionization (EI) mass spectrometry fragmentation of 1-(3-Bromo-5-methylphenyl)propan-2-one, a compound of interest in synthetic chemistry and pharmaceutical research. We will dissect its anticipated fragmentation pathways, compare its MS signature with alternative analytical techniques, and provide the experimental framework necessary for its characterization.
The Rationale Behind the Technique: Why Mass Spectrometry?
Electron ionization mass spectrometry is a powerful technique for the structural analysis of volatile and semi-volatile organic compounds. The process involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) which is often energetically unstable. This instability causes the molecular ion to break apart into a series of smaller, charged fragments. The pattern of these fragments, unique to the molecule's structure, serves as a "molecular fingerprint," providing invaluable information about its connectivity and functional groups. For a molecule like this compound, with its distinct aromatic and ketone functionalities, EI-MS is particularly well-suited to reveal its structural intricacies.
Predicting the Fragmentation Cascade of this compound
The fragmentation of this compound under electron ionization is governed by the inherent chemical properties of its structure: a substituted aromatic ring and a propan-2-one side chain. The primary fragmentation pathways are predictable based on well-established principles of organic mass spectrometry, namely α-cleavage and the influence of the bromine and methyl substituents.
A crucial initial observation in the mass spectrum of a bromine-containing compound is the characteristic isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in any bromine-containing fragment appearing as a pair of peaks (an M and M+2 peak) of roughly equal intensity, separated by two mass-to-charge units (m/z). This isotopic pattern is a definitive marker for the presence of a single bromine atom.
The molecular ion of this compound is expected to be observed with its characteristic M/M+2 isotope pattern. The most prominent fragmentation pathways are anticipated to be:
-
α-Cleavage: This is a dominant fragmentation mechanism for ketones.[1][2][3] It involves the cleavage of the bond between the carbonyl carbon and an adjacent carbon atom. In this case, there are two possible α-cleavage events:
-
Loss of a methyl radical (•CH₃): This is a highly favorable pathway, leading to the formation of a resonance-stabilized acylium ion. This fragment is expected to be a major peak in the spectrum.
-
Loss of the 3-bromo-5-methylbenzyl radical (•CH₂C₆H₃(Br)(CH₃)): This cleavage would result in the formation of the acetyl cation (CH₃CO⁺).
-
-
Benzylic Cleavage: The bond between the methylene group and the phenyl ring is a benzylic position. Cleavage at this bond is also a favorable process, leading to the formation of a stable 3-bromo-5-methylbenzyl cation. This cation can be further stabilized by resonance.
-
McLafferty Rearrangement: For ketones with a γ-hydrogen atom, a McLafferty rearrangement is a possibility.[4][5][6] However, in this compound, there are no γ-hydrogens on the alkyl chain, so this rearrangement is not expected to be a significant pathway.
Based on these principles, a predicted fragmentation pattern can be constructed.
A Comparative Analysis: Mass Spectrometry vs. Alternative Techniques
While mass spectrometry provides detailed information about the molecular weight and fragmentation of a compound, a comprehensive structural elucidation often relies on a combination of analytical techniques. Here, we compare the insights gained from MS with those from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the characterization of this compound.
| Analytical Technique | Information Provided for this compound | Advantages | Limitations |
| Mass Spectrometry (EI-MS) | - Molecular weight confirmation through the molecular ion peak. - Presence of bromine confirmed by the M/M+2 isotopic pattern. - Structural information from characteristic fragment ions (e.g., acylium ion, substituted benzyl cation). | - High sensitivity, requiring only small sample amounts. - Provides direct information about the molecular formula and connectivity. - Fragmentation patterns can be highly specific. | - Isomers may produce similar fragmentation patterns. - Does not provide information about the stereochemistry. - "Soft" ionization techniques may be needed for fragile molecules to observe the molecular ion. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Expected signals for the aromatic protons, the methylene protons, and the methyl protons of the ketone. - ¹³C NMR: Shows the number of different types of carbon atoms. The carbonyl carbon will have a characteristic downfield chemical shift. | - Provides detailed information about the carbon-hydrogen framework. - Can distinguish between isomers. - Provides information about the electronic environment of nuclei. | - Lower sensitivity compared to MS, requiring larger sample amounts. - Complex spectra can be difficult to interpret. - Does not directly provide molecular weight information. |
| Infrared (IR) Spectroscopy | - Presence of the carbonyl (C=O) group confirmed by a strong absorption band in the range of 1700-1725 cm⁻¹. - Presence of the aromatic ring indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. | - Fast and non-destructive technique. - Provides clear evidence for the presence or absence of specific functional groups.[1][3][7] | - Provides limited information about the overall molecular structure. - The "fingerprint" region can be complex and difficult to interpret. |
Experimental Protocol: Acquiring the Mass Spectrum
The following is a generalized protocol for acquiring the electron ionization mass spectrum of this compound.
1. Sample Preparation:
- Dissolve a small amount of the purified compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
2. Instrumentation:
- A gas chromatograph coupled to a mass spectrometer (GC-MS) is the preferred instrument for this analysis. The GC will separate the compound from any potential impurities before it enters the mass spectrometer.
3. GC Conditions (Typical):
- Injection Volume: 1 µL
- Injector Temperature: 250 °C
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
- Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280 °C) and hold for several minutes to ensure elution of the compound.
4. Mass Spectrometer Conditions (EI):
- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV (standard for library matching)
- Ion Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Mass Range: Scan from a low m/z (e.g., 40) to a value sufficiently above the expected molecular weight (e.g., 300).
5. Data Analysis:
- Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
- Extract the mass spectrum for this peak.
- Analyze the spectrum to identify the molecular ion (with its M/M+2 pattern) and the major fragment ions.
- Compare the obtained spectrum with predicted fragmentation patterns and, if available, with library spectra of similar compounds.
Visualizing the Fragmentation Pathway
The predicted fragmentation pathway of this compound can be visualized to better understand the formation of the key fragment ions.
Caption: Predicted major fragmentation pathways of this compound.
Predicted Mass Spectrum Data Summary
The following table summarizes the predicted key ions, their mass-to-charge ratios, and their proposed origins for the mass spectrum of this compound.
| m/z (Predicted) | Ion Formula | Proposed Origin | Relative Abundance (Predicted) |
| 228/230 | [C₁₀H₁₁BrO]⁺˙ | Molecular Ion (M⁺˙) | Moderate |
| 213/215 | [C₉H₈BrO]⁺ | Loss of •CH₃ (α-cleavage) | High |
| 183/185 | [C₈H₈Br]⁺ | Benzylic cleavage | Moderate to High |
| 104 | [C₈H₈]⁺ | Loss of Br from [C₈H₈Br]⁺ | Moderate |
| 43 | [C₂H₃O]⁺ | Loss of •C₈H₈Br (α-cleavage) | High |
Conclusion
The structural elucidation of this compound is effectively achieved through the application of electron ionization mass spectrometry. The predictable fragmentation pathways, including α-cleavage and benzylic cleavage, coupled with the distinctive isotopic signature of bromine, provide a robust and detailed "molecular fingerprint." While NMR and IR spectroscopy offer complementary information regarding the carbon-hydrogen framework and the presence of functional groups, mass spectrometry excels in providing direct evidence of the molecular weight and the intricate details of molecular connectivity through fragmentation analysis. This comprehensive approach, integrating predictive knowledge with a clear experimental protocol, empowers researchers to confidently characterize novel molecules in the pursuit of scientific advancement.
References
- Fiveable. α-cleavage Definition - Organic Chemistry Key Term.
- McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87.
-
Chemistry LibreTexts. (2023, August 29). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
-
Chemistry Steps. Alpha (α) Cleavage. [Link]
-
Chemistry Learner. McLafferty Rearrangement: Definition, Examples and Mechanism. [Link]
-
Wikipedia. (2023, October 27). McLafferty rearrangement. [Link]
-
JoVE. Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]
- 5. 1-Phenyl-2-propanol | C9H12O | CID 94185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]
A Comparative Guide to HPLC Method Development for the Separation of 1-(3-Bromo-5-methylphenyl)propan-2-one Isomers
For researchers, scientists, and professionals in drug development, the robust separation of closely related chemical isomers is a frequent and critical challenge. Positional isomers, such as those of 1-(3-Bromo-5-methylphenyl)propan-2-one, often exhibit very similar physicochemical properties, making their separation by High-Performance Liquid Chromatography (HPLC) a non-trivial task that demands a strategic and well-reasoned approach to method development.
This guide provides an in-depth comparison of HPLC methodologies for resolving these isomers, moving beyond a simple recitation of steps to explain the underlying chromatographic principles that inform experimental choices. We will explore the critical interplay between stationary phase chemistry and mobile phase composition, offering data-driven insights to guide your own method development.
The Challenge: Resolving Structural Analogs
The isomers of this compound present a classic separation challenge due to their identical molecular weight and elemental composition. Their structural differences, arising from the varied placement of the bromo and methyl groups on the phenyl ring, result in subtle variations in polarity, hydrophobicity, and electron density. These small differences must be exploited to achieve baseline resolution. A standard C18 column, which primarily separates based on hydrophobicity, may prove insufficient for this task.[1]
Strategic Approach to Method Development
A successful HPLC method for isomer separation hinges on a systematic evaluation of two key parameters: the stationary phase and the mobile phase.[2] The goal is to identify a combination that maximizes the differences in interaction between the isomers and the chromatographic system, thereby enhancing selectivity.
Below is a workflow illustrating the logical progression of HPLC method development for this specific challenge.
Sources
Comparative Reactivity Profile: 3-Bromo- vs. 4-Bromo-Phenylacetone Derivatives
[1]
Executive Summary
In the optimization of phenethylamine scaffolds, the choice between 3-bromo (meta) and 4-bromo (para) substitution on the phenylacetone core is a critical decision point that dictates synthetic yield, metabolic stability, and pharmacological potency.
This guide objectively compares 1-(3-bromophenyl)propan-2-one and 1-(4-bromophenyl)propan-2-one .[1] While often viewed interchangeably as "brominated precursors," their distinct electronic and steric profiles lead to divergent behaviors in reductive amination, metal-halogen exchange, and metabolic clearance.
Key Findings:
-
Reactivity: The 3-bromo isomer exhibits higher carbonyl electrophilicity due to stronger inductive electron withdrawal (
), theoretically accelerating nucleophilic attack during imine formation.[1] -
Synthetic Utility: The 4-bromo isomer is the superior substrate for palladium-catalyzed cross-coupling (Suzuki/Buchwald) due to minimized steric hindrance at the oxidative addition site.[1]
-
Drug Design: Para-substitution (4-Br) effectively blocks metabolic hydroxylation at the typically labile 4-position, extending half-life (
), whereas meta-substitution (3-Br) directs metabolism to the para-position.[1]
Chemical & Physical Profile
The reactivity differences stem from the position of the bromine atom relative to the alkyl side chain. While the methylene spacer (
Table 1: Physicochemical Comparison
| Feature | 3-Bromo-Phenylacetone (Meta) | 4-Bromo-Phenylacetone (Para) |
| CAS Number | 21906-32-1 | 6186-22-7 |
| Structure | Meta-substituted | Para-substituted |
| Physical State | Liquid (Oil) | Low-melting Solid / Oil |
| Hammett Constant ( | ||
| Electronic Effect | Inductive (-I) dominates | Inductive (-I) + Resonance (+R) |
| Steric Hindrance | Moderate (adjacent to side chain) | Low (distal to side chain) |
| Metabolic Fate | Vulnerable to p-hydroxylation | Blocks p-hydroxylation |
Electronic Vector Analysis[1]
The following diagram illustrates the competing electronic vectors. Note that in the 4-bromo isomer, the electron-donating resonance effect (+R) partially counteracts the electron-withdrawing inductive effect (-I), making the ring less deactivated than the 3-bromo isomer.
Caption: Comparative electronic vectors. Red arrows indicate electron withdrawal; green indicates resonance donation.[1] The 3-Br isomer exerts a net stronger electron-withdrawing effect on the core.[1]
Reactivity Case Studies
Case Study A: Reductive Amination Kinetics
Context: Synthesis of secondary amines via imine intermediate.
Reaction: Phenylacetone + Primary Amine
-
3-Bromo Isomer: The stronger electron-withdrawing nature of the meta-bromine increases the partial positive charge (
) on the carbonyl carbon.[1]-
Outcome: Faster initial rate of nucleophilic attack by the amine to form the carbinolamine intermediate.[1] However, the equilibrium constant (
) for imine formation may be shifted slightly due to the destabilization of the protonated imine.
-
-
4-Bromo Isomer: The resonance donation (+R) from the para-bromine slightly reduces the electrophilicity of the carbonyl compared to the meta isomer.[1]
-
Outcome: Slightly slower kinetics for imine formation, but often yields cleaner reaction profiles due to reduced acidity of the
-protons (less enolization side-products).[1]
-
Case Study B: Metal-Halogen Exchange (Lithiation)
Context: Scaffold diversification (e.g., converting the bromide to a boronic acid or aldehyde).[1]
Reaction: Aryl Bromide +
-
4-Bromo Isomer: Preferred. The para position is sterically unencumbered, allowing the bulky organolithium aggregate easy access. The resulting anion is stabilized by the inductive effect without steric clash with the propan-2-one side chain.[1]
-
3-Bromo Isomer: Challenging. The bromine is meta to the alkyl side chain.[1] Lithiation can be slower due to steric hindrance.[1] Furthermore, there is a risk of competitive deprotonation at the benzylic position (alpha to the ketone) because the 3-Br group increases the acidity of these protons more than the 4-Br group does.
Experimental Protocols
Safety Warning: Phenylacetone derivatives are controlled substance precursors in many jurisdictions (e.g., Schedule II in the US).[1] These protocols are intended for legitimate, licensed research facilities investigating structure-activity relationships (SAR).
Protocol 1: Kinetic Screening of Imine Formation
This protocol validates the reactivity difference by monitoring the disappearance of the carbonyl peak via HPLC or GC.
-
Preparation: Dissolve 1.0 mmol of the specific bromo-phenylacetone isomer in 5 mL dry Methanol.
-
Internal Standard: Add 0.1 mmol biphenyl (inert standard).
-
Amine Addition: Add 1.1 mmol of
-butylamine (model amine) at .[1] -
Sampling: Aliquot 50
L every 5 minutes into a quench solution (acetonitrile/water). -
Analysis: Monitor the ratio of Ketone : Imine peak areas.
-
Expectation: The 3-bromo isomer should reach
(50% conversion) approximately 1.2–1.5x faster than the 4-bromo isomer, assuming steric factors are negligible for -butylamine.[1]
-
Protocol 2: Palladium-Catalyzed Cross-Coupling (Suzuki)
Demonstrating the steric advantage of the 4-bromo isomer.[1]
-
Reagents: 1.0 eq Bromo-phenylacetone, 1.2 eq Phenylboronic acid, 0.05 eq
, 2.0 eq .[1] -
Solvent: 1,4-Dioxane/Water (4:1), degassed.
-
Conditions: Heat to 80°C under Argon.
-
Observation:
Experimental Workflow Diagram
Caption: Parallel workflow for assessing electrophilic (Path A) and steric (Path B) parameters of the isomers.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
PubChem. 1-(4-bromophenyl)propan-2-one (Compound Summary). Link
-
PubChem. 1-(3-bromophenyl)propan-2-one (Compound Summary). Link
-
Kalgutkar, A. S., et al. (2005). Functional groups in drug design: implications for metabolic stability and safety.[1] Expert Opinion on Drug Metabolism & Toxicology. (Discusses para-blocking strategy). Link
-
Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Standard text for Electronic Effects/Hammett Equation).
Safety Operating Guide
Definitive Guide: Disposal of 1-(3-Bromo-5-methylphenyl)propan-2-one
[1]
Executive Summary
1-(3-Bromo-5-methylphenyl)propan-2-one is a halogenated aromatic ketone.[1] Its disposal requires strict adherence to RCRA (Resource Conservation and Recovery Act) standards for halogenated organic waste. Due to its structural similarity to phenylacetone (P2P), a Schedule II controlled precursor, this compound must be treated as a High-Security Chemical Intermediate .[1] Improper disposal poses not only environmental risks (formation of acid gases) but also significant regulatory and diversion liabilities.
Part 1: Chemical Profile & Hazard Matrix
Before initiating disposal, you must classify the waste stream based on the compound's specific physicochemical properties.[1]
| Property | Specification | Operational Implication |
| Chemical Structure | Aryl-2-propanone with Bromine & Methyl substituents | Halogenated Waste Stream .[1] Cannot be mixed with general organic solvents (e.g., Acetone/Methanol) destined for fuel blending.[1] |
| Molecular Weight | ~227.1 g/mol | Heavy organic; likely sinks in water (check density). |
| Flash Point | >110°C (Estimated) | Combustible. Classified as Ignitable (D001) if mixed with flammable solvents. |
| Reactivity | Stable; Incompatible with strong oxidizers | Do not mix with Nitric Acid or Peroxides in waste streams. |
| Regulatory Status | P2P Derivative / Halogenated Organic | Security Risk: Potential diversion target.[2] Environmental Risk: Generates HBr upon combustion. |
The "Why" Behind the Protocol
Scientific Integrity Note: The presence of the bromine atom at the meta position is the critical factor for disposal. Standard incineration of non-halogenated organics (Red Can) often occurs at lower costs via fuel blending. However, burning brominated compounds generates Hydrogen Bromide (HBr) gas.[1]
-
Mechanism:
[1] -
Consequence: HBr is highly corrosive and requires incinerators equipped with caustic scrubbers to neutralize the acid gas. Mixing this chemical into a non-halogenated stream can damage standard incinerator infrastructure and violate EPA air emission permits.
Part 2: Regulatory & Compliance Framework
RCRA Classification (USA)
Under the EPA's Resource Conservation and Recovery Act, this material does not typically carry a specific "U" or "P" list code unless it is a commercial chemical product being discarded.[1] However, it invariably triggers the following:
-
D001 (Ignitable): If in a solution with a flashpoint <60°C.
-
Halogenated Solvent Codes (F001/F002): If spent solvents like Methylene Chloride are present in the mixture.[3][4]
-
Generator Knowledge: You must declare this as "Halogenated Organic Waste" on the profile.
DEA & Diversion Awareness
While this compound may not be explicitly listed as a List I chemical in every jurisdiction, it is a direct structural analog of P2P (Phenylacetone).[1]
-
Protocol: Render the material irretrievable immediately upon waste designation.
-
Security: Do not leave waste containers in unsecured satellite accumulation areas (SAAs) for extended periods.
Part 3: Operational Disposal Protocol
Step 1: Segregation (The "Blue Can" Rule)
-
Action: Designate a specific waste container solely for "Halogenated Organics."
-
Container Type: High-Density Polyethylene (HDPE) or Glass (Amber). Avoid metal containers if the waste is acidic or if long-term storage is expected, as trace HBr hydrolysis can corrode metal.[1]
-
Compatibility Check: Ensure no strong oxidizers or strong bases are present in the container.
Step 2: Quenching (Optional but Recommended)
If the material is reactive or part of a crude reaction mixture:
-
Dilute with a compatible halogenated solvent (e.g., Dichloromethane) or a high-flashpoint carrier (e.g., Toluene) to reduce concentration.[1]
-
Wash with aqueous sodium bicarbonate to neutralize any free acid/active halides.
-
Separate the organic layer. The organic layer is the waste. [1]
Step 3: Labeling
The label must be explicit to prevent downstream accidents.
-
Primary Constituent: "Halogenated Organic Solvents/Solids"[5]
-
Specific Chemical: "Contains: this compound"[1]
-
Hazard Warnings: "Irritant," "Combustible," "Toxic."[1]
Step 4: Storage & Handoff[1][6]
-
Storage: Store in a cool, well-ventilated SAA. Secondary containment is mandatory (tray volume = 110% of largest container).
-
Disposal Path: Ship to a TSDF (Treatment, Storage, and Disposal Facility) permitted for High-Temperature Incineration with Acid Gas Scrubbing .[1]
Part 4: Visualization of Workflows
Diagram 1: Waste Stream Decision Tree
This logic gate ensures the material never enters a non-compliant waste stream.
Caption: Decision logic for segregating brominated aromatic ketones. Note that even trace amounts usually necessitate the Halogenated Waste stream to protect incinerator integrity.
Diagram 2: Spill Response Protocol
Immediate actions to take in the event of a benchtop spill.
Caption: Emergency response workflow. Water is contraindicated as it spreads organic immiscible liquids.
References
-
U.S. Environmental Protection Agency (EPA). "Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions." Resource Conservation and Recovery Act (RCRA).[Link]
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards."[6] The National Academies Press, 2011.[1] [Link]
-
U.S. Environmental Protection Agency (EPA). "Hazardous Waste Generators: Segregation of Waste." [Link]
-
PubChem. "Compound Summary: Halogenated Ketones." National Library of Medicine.[Link](Generic reference for physicochemical properties of brominated ketones).
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. danielstraining.com [danielstraining.com]
- 4. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 5. wmsolutions.com [wmsolutions.com]
- 6. Read "Prudent Practices in the Laboratory: Handling and Disposal of Chemicals" at NAP.edu [nationalacademies.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
